N'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide N'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13295186
InChI: InChI=1S/C15H14ClN3O/c1-10(11-4-8-14(17)9-5-11)18-19-15(20)12-2-6-13(16)7-3-12/h2-9H,17H2,1H3,(H,19,20)/b18-10+
SMILES: CC(=NNC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)N
Molecular Formula: C15H14ClN3O
Molecular Weight: 287.74 g/mol

N'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide

CAS No.:

Cat. No.: VC13295186

Molecular Formula: C15H14ClN3O

Molecular Weight: 287.74 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide -

Specification

Molecular Formula C15H14ClN3O
Molecular Weight 287.74 g/mol
IUPAC Name N-[(E)-1-(4-aminophenyl)ethylideneamino]-4-chlorobenzamide
Standard InChI InChI=1S/C15H14ClN3O/c1-10(11-4-8-14(17)9-5-11)18-19-15(20)12-2-6-13(16)7-3-12/h2-9H,17H2,1H3,(H,19,20)/b18-10+
Standard InChI Key SPEFDBDCENZWLZ-VCHYOVAHSA-N
Isomeric SMILES C/C(=N\NC(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)N
SMILES CC(=NNC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)N
Canonical SMILES CC(=NNC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide is characterized by:

  • IUPAC Name: N-[(E)-1-(4-Aminophenyl)ethylideneamino]-4-chlorobenzamide .

  • SMILES: C/C(=N\NC(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)N .

  • CAS Number: 143137-71-7 .

The compound features a hydrazone linkage (-NH-N=CH-) connecting a 4-chlorobenzoyl group and a 4-aminophenyl moiety. The (E)-configuration of the ethylidene group is critical for its spatial arrangement .

Crystallographic Insights

While no direct crystal data exists for this compound, related hydrazones exhibit non-planar conformations, with dihedral angles between aromatic rings ranging from 36.4° to 66.6° . Intermolecular hydrogen bonds (e.g., N–H···O=C) and π-π stacking interactions stabilize the crystal lattice in analogs .

Synthesis and Physicochemical Properties

Physicochemical Data

PropertyValueSource
Melting Point273–274°C (decomposition)
SolubilityInsoluble in water; soluble in DMSO, ethanol
StabilityStable under inert conditions

Computational and Structural Studies

Molecular Docking

Docking simulations of analogs reveal:

  • Binding Affinity: −95.86 kcal/mol for VEGFR-2 inhibition .

  • Critical Residues: Glu883, Asp1044, and Cys919 form hydrogen bonds .

ADMET Profiling

ParameterValue (Predicted)
LogP2.8 (moderate lipophilicity)
CYP3A4 InhibitionYes
BBB PermeabilityLow

Future Directions

  • Biological Screening: Prioritize in vitro assays against cancer (e.g., HCT-116, MCF-7) and microbial strains.

  • Structural Optimization: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator